molecular formula C17H11F3N4S B287344 6-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287344
M. Wt: 360.4 g/mol
InChI Key: SCZNORZLLULNHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of 6-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation and pain. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and cell growth. Additionally, this compound has been shown to inhibit the activity of various kinases, which are signaling molecules involved in cell growth and proliferation.
Biochemical and Physiological Effects:
6-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been shown to have antitumor activity in animal models of cancer. Additionally, this compound has been shown to have antibacterial and antifungal activity, making it a potential therapeutic agent for infectious diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in laboratory experiments include its high purity and stability, as well as its potential as a therapeutic agent for various diseases. However, the limitations of using this compound in laboratory experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are many potential future directions for research on 6-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include further studies on its mechanism of action and its potential as a therapeutic agent for various diseases. Additionally, research could focus on developing new methods for synthesizing this compound and improving its solubility and stability. Furthermore, research could explore the potential use of this compound as a diagnostic tool for various diseases.

Synthesis Methods

The synthesis of 6-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved through various methods, including the reaction of 4-(trifluoromethyl)benzenesulfonyl azide with 3-(3-methylphenyl)-1,2,4-triazole-5-thiol. This reaction produces the desired compound in good yields and high purity. Other methods include the reaction of 3-(3-methylphenyl)-1,2,4-triazole-5-thiol with 4-(trifluoromethyl)phenyl isocyanate and the reaction of 4-(trifluoromethyl)phenyl isocyanate with 3-(3-methylphenyl)-1,2,4-triazole-5-thiol. These methods have also been successful in producing the desired compound.

Scientific Research Applications

6-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. It has also been studied for its potential as a diagnostic tool for these diseases, as well as for its potential as a tool for studying biological processes.

properties

Product Name

6-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C17H11F3N4S

Molecular Weight

360.4 g/mol

IUPAC Name

6-(3-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11F3N4S/c1-10-3-2-4-12(9-10)15-23-24-14(21-22-16(24)25-15)11-5-7-13(8-6-11)17(18,19)20/h2-9H,1H3

InChI Key

SCZNORZLLULNHR-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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